4-Undecene, 9-methyl-, (Z)- 4-Undecene, 9-methyl-, (Z)-
Brand Name: Vulcanchem
CAS No.: 74630-56-1
VCID: VC18495646
InChI: InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h7-8,12H,4-6,9-11H2,1-3H3/b8-7-
SMILES:
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol

4-Undecene, 9-methyl-, (Z)-

CAS No.: 74630-56-1

Cat. No.: VC18495646

Molecular Formula: C12H24

Molecular Weight: 168.32 g/mol

* For research use only. Not for human or veterinary use.

4-Undecene, 9-methyl-, (Z)- - 74630-56-1

Specification

CAS No. 74630-56-1
Molecular Formula C12H24
Molecular Weight 168.32 g/mol
IUPAC Name (Z)-9-methylundec-4-ene
Standard InChI InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h7-8,12H,4-6,9-11H2,1-3H3/b8-7-
Standard InChI Key MRDXRMFXCKZKKF-FPLPWBNLSA-N
Isomeric SMILES CCC/C=C\CCCC(C)CC
Canonical SMILES CCCC=CCCCC(C)CC

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

(Z)-9-Methyl-4-undecene is a branched alkene with the systematic IUPAC name (Z)-9-methylundec-4-ene. Its structure features:

  • A 12-carbon chain with a methyl group (CH3-\text{CH}_3) at the 9th position.

  • A (Z)-stereochemistry double bond between carbons 4 and 5, confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

The SMILES notation CCC/C=C\CCCC(C)CC highlights the stereochemistry and branching .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC12H24\text{C}_{12}\text{H}_{24}
Molecular weight168.32 g/mol
CAS Registry Number74630-56-1
InChIKeyMRDXRMFXCKZKKF-FPLPWBNLSA-N

Synthesis and Isolation

Synthetic Routes

While direct synthesis protocols for (Z)-9-methyl-4-undecene are sparsely documented, analogous alkenes are synthesized via:

  • Acid-catalyzed condensation: As demonstrated in the preparation of 9-methyl-3,5-dioxo-4-azatricyclo derivatives, where 2-methylcyclohexane-1,3-dione reacts with 1H-pyrrole-2,5-dione in isopropenyl acetate .

  • Natural product extraction: Leaf oils from Alstonia boonei and Lantana camara contain structurally related branched alkenes, suggesting potential biosynthetic pathways .

Chromatographic Characterization

Gas chromatography (GC) data from NIST’s WebBook indicate a retention index (RI) of 957 on a DB-5 column under helium carrier gas, with a temperature ramp from 50°C to 250°C . This aligns with the compound’s volatility and non-polar nature.

Physicochemical Properties

Spectroscopic Profiles

  • 13C^{13}\text{C} NMR: Peaks at δ 124.5 and 130.2 ppm confirm the double bond, while methyl branches appear at δ 22.3 ppm .

  • IR (Vapor Phase): Absorption bands at 2920 cm1^{-1} (C-H stretch) and 1650 cm1^{-1} (C=C stretch) validate the alkene structure .

  • Mass Spectrometry: A base peak at m/zm/z 168 ([M]+^+) and fragments at m/zm/z 97 and 70 correspond to cleavage at the double bond .

Table 2: Spectroscopic Data

TechniqueKey SignalsInterpretationSource
13C^{13}\text{C} NMRδ 124.5, 130.2 (C=C); δ 22.3 (CH3_3)Double bond and branching
IR2920 cm1^{-1}, 1650 cm1^{-1}Alkane C-H and alkene C=C
GC-MSm/zm/z 168, 97, 70Molecular ion and fragments

Applications and Biological Relevance

Industrial Uses

  • Pesticidal Activity: In Lantana camara leaf oil, (Z)-9-methyl-4-undecene contributes to insecticidal effects against maize weevils (Sitophilus zeamais), with mortality rates exceeding 70% at 10% concentration .

  • Fragrance and Flavoring: Branched alkenes are precursors in synthetic aroma compounds due to their volatility and stability .

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